Ethyl 4-[(4-fluorobenzoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14FNO3 It is a derivative of benzoic acid and contains both an ester and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-fluorobenzoyl)amino]benzoate typically involves the reaction of 4-fluorobenzoic acid with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-fluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate can be compared with other similar compounds, such as:
Methyl 4-[(2-fluorobenzoyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate: Similar structure but with the fluorine atom in a different position on the benzoyl group.
Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate: Contains a nitro group instead of a fluorine atom.
Properties
Molecular Formula |
C16H14FNO3 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
ethyl 4-[(4-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14FNO3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
YJIRBZOMHWYLAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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